![molecular formula C19H15ClN4O2 B2619729 N-(2-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864855-40-3](/img/structure/B2619729.png)
N-(2-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
“N-(2-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a compound that has been studied for its potential pharmacological effects . It has been found to demonstrate good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines, the core structure of the compound, has been extensively studied . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis
Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound’s structure allows it to attain a different range of conformations compared to the simple 4-benzylpiperidines, resulting in the recovery of productive contacts to the P-loop of PKA .Chemical Reactions Analysis
The chemical reactions involving pyrrolo[2,3-d]pyrimidines have been explored in various studies . The base hydrolysis of the ester resulted in the carboxylic acid derivative, intermediate 3, which was coupled with several substituted anilines via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling, to yield the final compounds in moderate to high yields .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidines are influenced by their aromatic heterocyclic structure, which contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Scientific Research Applications
- The compound has been investigated for its potential as an α-amylase inhibitor to treat diabetes. α-Amylase is an enzyme responsible for breaking down starch into glucose and maltose. In vitro studies demonstrated excellent antidiabetic action for specific analogs of this compound, such as 5b, 6c, 7a, and 7b, with IC50 values in the range of 0.252–0.281 mM .
- Due to the efficacy of certain analogs (e.g., compound 6) in reducing blood glucose levels, they may find applications in preventing and treating disorders associated with elevated plasma glucose. These include type 1 diabetes, diabetes resulting from obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- The study of this compound contributes to our understanding of enzyme-substrate interactions. Molecular docking and molecular dynamic simulations have revealed binding affinities and stability of hybrid-protein complexes, shedding light on the underlying mechanisms .
- The synthesis of pyrrolo[2,3-d]pyrimidines, including this compound, is an active area of research. Various synthetic approaches have been explored, such as Cu-catalyzed reactions, microwave-assisted reactions, and aldehyde-based reactions .
Antidiabetic Agents
Hyperglycemia and Related Disorders
Chemical Biology and Enzymology
Synthetic Methodology and Medicinal Chemistry
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit Cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
These compounds likely interact with their targets, such as CDK2, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction could result in changes to the cell cycle, potentially leading to cell death in cancer cells .
Biochemical Pathways
The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The molecular and cellular effects of these compounds’ actions could include cell cycle arrest and apoptosis, particularly in cancer cells .
Safety and Hazards
Future Directions
The future directions for the research on pyrrolo[2,3-d]pyrimidines involve the design of new selective, effective, and safe anticancer agents . The detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
N-(2-chlorophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-11-6-5-9-24-16(11)22-17-12(19(24)26)10-15(23(17)2)18(25)21-14-8-4-3-7-13(14)20/h3-10H,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRTTXLSSFKBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide |
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